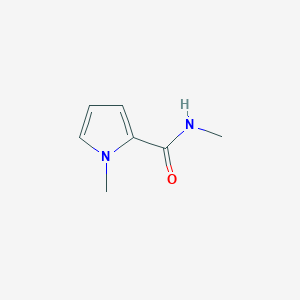

n,1-Dimethyl-1h-pyrrole-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylpyrrole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-7(10)6-4-3-5-9(6)2/h3-5H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEZLAZMWDXQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90290690 | |

| Record name | N,1-Dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7151-19-1 | |

| Record name | 7151-19-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,1-Dimethyl-1H-pyrrole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90290690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,1-Dimethyl-1H-pyrrole-2-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N,1-Dimethyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound featuring a pyrrole ring scaffold. This class of molecules is of significant interest in medicinal chemistry due to the pyrrole moiety's presence in numerous natural products and therapeutic agents.[1][2][3] Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[3] Specifically, the pyrrole-2-carboxamide framework is a key structural component in the development of novel therapeutics, such as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3) for treating drug-resistant tuberculosis.[4][5] Understanding the chemical properties of this compound is therefore crucial for its application in synthetic chemistry and drug discovery. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and handling, grounded in established scientific principles.

I. Molecular Structure and Physicochemical Properties

This compound consists of a pyrrole ring N-methylated at position 1, with a dimethylcarboxamide group attached at position 2. This substitution pattern significantly influences its chemical behavior and biological activity.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | PubChem[6] |

| Molecular Weight | 138.17 g/mol | PubChem[6] |

| IUPAC Name | N,N-dimethyl-1H-pyrrole-2-carboxamide | PubChem[6] |

| CAS Number | 7126-47-8 | PubChem[6] |

| Melting Point | 97 - 99 °C | Sigma-Aldrich[7] |

| Physical Form | Solid | Sigma-Aldrich[7] |

II. Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from pyrrole. The first step involves the synthesis of the key intermediate, 1-methyl-2-pyrrolecarboxylic acid, followed by an amide coupling reaction.

Step 1: Synthesis of 1-Methyl-2-pyrrolecarboxylic Acid

The synthesis of the carboxylic acid precursor can be achieved by methylation of pyrrole followed by carboxylation.[8] Alternatively, a more direct route involves the methylation of a commercially available pyrrole carboxylic acid derivative. This precursor is a crucial building block for various substituted 1-methylpyrroles.[9]

Step 2: Amide Coupling to Yield this compound

The formation of the amide bond is a common transformation in medicinal chemistry, typically requiring the activation of the carboxylic acid.[10] Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11] These reagents facilitate the reaction between the carboxylic acid and an amine, which would otherwise result in a simple acid-base reaction.[11][12]

Experimental Protocol: Synthesis of this compound

This protocol describes a representative amide coupling reaction using a generic coupling agent.

Materials:

-

1-Methyl-2-pyrrolecarboxylic acid

-

Dimethylamine hydrochloride

-

A suitable amide coupling agent (e.g., HATU, HBTU, or a carbodiimide like EDC)

-

A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

-

Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Methyl-2-pyrrolecarboxylic acid (1.0 eq) in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add the amide coupling agent (1.1 eq) and the non-nucleophilic base (2.5 eq). Allow the mixture to stir for a few minutes to activate the carboxylic acid.

-

Amine Addition: Add dimethylamine hydrochloride (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Synthesis Workflow Diagram

Caption: Synthetic route to this compound.

III. Chemical Reactivity and Mechanisms

The reactivity of this compound is primarily dictated by the amide functionality and the aromatic pyrrole ring.

Amide Bond Chemistry

Amides are generally less reactive towards nucleophilic acyl substitution compared to other carboxylic acid derivatives due to the poor leaving group ability of the amide anion.[13] However, they can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.[13]

Mechanism of Amide Formation with a Coupling Agent (e.g., T3P)

The mechanism for the formation of the amide bond using a coupling agent like Propanephosphonic acid anhydride (T3P) involves the activation of the carboxylic acid.

-

The base deprotonates the carboxylic acid.

-

The resulting carboxylate attacks the T3P, forming a highly reactive intermediate.

-

The amine then attacks this activated intermediate.

-

A second equivalent of the base removes the excess proton, yielding the final amide product.[14]

Caption: Generalized mechanism of amide bond formation using a coupling agent.

IV. Spectroscopic Properties

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the N-methyl group on the pyrrole ring, the two N-methyl groups of the carboxamide, and the protons on the pyrrole ring. For a related compound, methyl 1-methylpyrrole-2-carboxylate, the N-methyl protons appear as singlets around 3.75-3.87 ppm, and the pyrrole protons as multiplets between 5.97 and 6.78 ppm.[15]

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon of the amide, the carbons of the pyrrole ring, and the methyl carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the tertiary amide, typically in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (138.17 g/mol ).[6]

V. Applications in Drug Discovery

Pyrrole-2-carboxamide derivatives are a significant class of compounds in medicinal chemistry.[16] They have been extensively investigated for various therapeutic applications.

-

Antitubercular Agents: A notable application of pyrrole-2-carboxamides is in the development of inhibitors against MmpL3, a crucial membrane transporter in Mycobacterium tuberculosis.[4][5] Structure-activity relationship (SAR) studies have shown that modifications to the pyrrole-2-carboxamide scaffold can lead to potent anti-TB activity with low cytotoxicity.[4][5] The N-methylation of the pyrrole ring and the amide nitrogen can significantly impact the compound's binding affinity and biological activity.[4]

VI. Safety and Handling

Proper handling of this compound is essential in a laboratory setting. While specific safety data for this compound is limited, general precautions for handling fine chemicals should be followed.

-

General Handling: Handle in a well-ventilated place. Wear suitable protective clothing, including gloves and eye protection.[17] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[18]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[18][17]

-

Toxicity: While specific toxicity data is not provided, related compounds are known to cause skin and eye irritation and may cause respiratory irritation.[17][19]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of novel anti-infective agents. Its synthesis is achievable through standard organic chemistry methodologies, and its reactivity is governed by the interplay of the aromatic pyrrole ring and the amide functionality. A thorough understanding of its chemical properties, as outlined in this guide, is fundamental for its effective utilization in research and drug development endeavors.

References

-

Synthesis of Methyl 1-Methylpyrrole-2-carboxylate. PrepChem.com. Available at: [Link]

-

1-Methyl-2-pyrrolecarboxylic Acid. Pipzine Chemicals. Available at: [Link]

-

Amine to Amide Mechanism - T3P. Common Organic Chemistry. Available at: [Link]

-

Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

-

mechanism of amide formation with DCC. YouTube. Available at: [Link]

-

N,N-dimethyl-1H-pyrrole-2-carboxamide. PubChem. Available at: [Link]

-

Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

-

1H-Pyrrole-2-carboxamide,N,N-dimethyl-(9CI). Chemsrc. Available at: [Link]

-

Understanding the Role of Pyrrole Derivatives in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

1H-pyrrole-2-carboxamide. PubChem. Available at: [Link]

-

N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). PubChemLite. Available at: [Link]

-

Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. Scilit. Available at: [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

-

2,4‐dimethyl‐1H‐pyrrole‐3‐carboxamide derivatives. ResearchGate. Available at: [Link]

-

Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC - NIH. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

-

Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. DergiPark. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. JUIT. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N,N-dimethyl-1H-pyrrole-2-carboxamide | 7126-47-8 [sigmaaldrich.com]

- 8. 1-Methyl-2-pyrrolecarboxylic Acid: Structure, Properties, Uses & Supplier China | Molecular Weight, Safety Data, Synthesis, Price [pipzine-chem.com]

- 9. Buy 1-Methyl-1H-pyrrole-2-carboxylic acid | 6973-60-0 [smolecule.com]

- 10. hepatochem.com [hepatochem.com]

- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 15. prepchem.com [prepchem.com]

- 16. mdpi.com [mdpi.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. echemi.com [echemi.com]

- 19. fishersci.com [fishersci.com]

n,1-Dimethyl-1h-pyrrole-2-carboxamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N,1-Dimethyl-1H-pyrrole-2-carboxamide

Abstract

This guide provides a comprehensive technical overview of a robust and reliable synthetic pathway for this compound, a heterocyclic scaffold of interest in medicinal chemistry. The primary focus is a classical, high-yield, two-step approach commencing from the commercially available precursor, 1-methyl-1H-pyrrole-2-carboxylic acid. The methodology involves the activation of the carboxylic acid to its corresponding acyl chloride, followed by amidation with methylamine. This document elaborates on the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters for ensuring reaction success and product purity. Safety considerations and methods for purification and characterization are also addressed to provide a complete operational framework for laboratory synthesis.

Introduction

The pyrrole-2-carboxamide moiety is a privileged scaffold found in numerous bioactive natural products and synthetic compounds.[1] Its structural rigidity and capacity for hydrogen bonding make it a valuable component in the design of molecules targeting various biological systems. Specifically, derivatives of this core have been identified as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), presenting a promising avenue for the development of new anti-tuberculosis agents.[2] The target molecule of this guide, this compound, serves as a simple yet representative example of this chemical class, embodying the key structural features of the N-methylated pyrrole ring and a substituted amide functional group.

This guide details a well-established and efficient synthetic strategy that is broadly applicable for the synthesis of related pyrrole-2-carboxamides. The pathway is predicated on a logical retrosynthetic disconnection of the amide bond, proceeding through a highly reactive acyl chloride intermediate to ensure a high-yielding final coupling step.

Retrosynthetic Analysis

A retrosynthetic approach to this compound identifies the amide C-N bond as the most logical disconnection. This strategy simplifies the target molecule into two readily accessible synthons: an acyl cation equivalent derived from the pyrrole ring and a methylamine nucleophile.

The practical chemical equivalents for these synthons are 1-methyl-1H-pyrrole-2-carboxylic acid (1) and methylamine (2) . The carboxylic acid serves as a stable, commercially available starting material that requires activation for efficient amidation.[3]

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: The Acid Chloride Route

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group. The formation of an acyl chloride is a classical and highly effective activation strategy.[5][6][7][8]

Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-carbonyl chloride (3)

The conversion of 1-methyl-1H-pyrrole-2-carboxylic acid (1) into its acyl chloride (3) is most effectively achieved using thionyl chloride (SOCl₂). This reagent is advantageous because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture, simplifying purification.[5][9]

Caption: Activation of the carboxylic acid to an acyl chloride.

Experimental Protocol:

-

Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-1H-pyrrole-2-carboxylic acid (1) (e.g., 1.0 eq). The flask should be under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: Carefully add thionyl chloride (SOCl₂) (e.g., 2.0-3.0 eq), either neat or with a high-boiling inert solvent like toluene. The addition is exothermic and should be done cautiously.[10]

-

Reaction: Heat the mixture to reflux (approximately 80°C for neat SOCl₂) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with damp pH paper at the top of the condenser).

-

Workup: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (vacuum). This step should be performed in a well-ventilated fume hood. The resulting crude 1-methyl-1H-pyrrole-2-carbonyl chloride (3) is often a dark oil or solid and is typically used in the next step without further purification due to its reactivity and moisture sensitivity.

Step 2: Amidation with Methylamine

The crude acyl chloride (3) is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with methylamine (2) to form the final product, this compound (4). A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is typically added to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Setup: Dissolve the crude acyl chloride (3) from the previous step in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)) in a flask under an inert atmosphere and cool the solution to 0°C using an ice bath.

-

Amine Addition: To the cooled solution, add a solution of methylamine (2) (e.g., a 2.0 M solution in THF, 1.5 eq) dropwise. Concurrently or subsequently, add triethylamine (1.5 eq).

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound (4).

-

Overall Synthesis Pathway and Data Summary

The complete, optimized pathway provides a reliable route to the target compound in high yield.

Caption: Overall two-step synthesis of the target molecule.

| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation |

| Primary Reagent | Thionyl Chloride (SOCl₂) | Methylamine (CH₃NH₂) |

| Solvent | Neat or Toluene | Dichloromethane (DCM) / THF |

| Base | N/A | Triethylamine (Et₃N) |

| Temperature | Reflux (~80°C) | 0°C to Room Temperature |

| Typical Duration | 2-4 hours | 2-6 hours |

| Typical Yield | >95% (crude) | 80-95% (after purification) |

Alternative Pathway: Direct Amide Coupling

Modern organic synthesis offers alternative one-pot methods that avoid the isolation of harsh acyl chloride intermediates. These methods utilize "coupling reagents" to activate the carboxylic acid in situ.

-

Carbodiimide Reagents: Dicyclohexylcarbodiimide (DCC) can activate carboxylic acids, forming a reactive O-acylisourea intermediate that is then displaced by the amine.[4]

-

Uronium/Phosphonium Reagents: Reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) are highly efficient for forming amide bonds under mild conditions, often used in peptide synthesis.[11]

-

Lewis Acid Mediators: Titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines, providing the amide product in good yields.[7][8]

While these methods are often milder and suitable for sensitive substrates, they can be more expensive and may require more complex purification to remove reagent byproducts.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | - |

| Molecular Weight | 152.19 g/mol | - |

| Appearance | Expected to be a solid or oil | - |

| ¹H NMR | Expect signals for pyrrole protons, N-methyl (pyrrole), and N-methyl (amide) | - |

| ¹³C NMR | Expect signals for aromatic carbons, methyl carbons, and carbonyl carbon | - |

| Mass Spec (ESI+) | Expected m/z: 153.10 ([M+H]⁺) | - |

Safety Precautions

-

Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl gas. All manipulations must be performed in a certified chemical fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Methylamine (CH₃NH₂): Flammable, toxic, and corrosive. Solutions have a high vapor pressure. Handle in a well-ventilated fume hood.

-

Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation and appropriate PPE.

-

General: All reactions should be conducted under an inert atmosphere where anhydrous conditions are required.

Conclusion

The synthesis of this compound is efficiently achieved through a two-step sequence involving the activation of 1-methyl-1H-pyrrole-2-carboxylic acid with thionyl chloride, followed by amidation with methylamine. This pathway is robust, high-yielding, and relies on common laboratory reagents and techniques. The principles and protocols outlined in this guide are broadly applicable to the synthesis of other substituted pyrrole-2-carboxamides, providing a foundational methodology for researchers in medicinal chemistry and drug development exploring this important chemical scaffold.

References

-

Wang, F., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 63(7), 3647-3660. Available at: [Link]

-

PubChem. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Clark, J. (2015). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Available at: [Link]

-

Chemsrc. (n.d.). 1H-Pyrrole-2-carboxamide,N,N-dimethyl-(9CI). Available at: [Link]

-

Pearson Education. (n.d.). Carboxylic Acid to Acid Chloride. Available at: [Link]

-

Norris, J. (2018). Conversion of Carboxylic acids to derivatives. YouTube. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Acid to Acid Chloride - Common Conditions. Available at: [Link]

-

PubChemLite. (n.d.). N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). Available at: [Link]

-

Scilit. (n.d.). Regiocontrolled Synthesis of Pyrrole-2-carboxaldehydes and 3-Pyrrolin-2-ones from Pyrrole Weinreb Amides. Available at: [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]

-

Royal Society of Chemistry. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Available at: [Link]

-

National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. Available at: [Link]

-

Springer Nature. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(89). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]

-

National Institutes of Health. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC. Available at: [Link]

-

LibreTexts Chemistry. (2020). 21.8: Condensation of Acids with Amines. Available at: [Link]

Sources

- 1. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Carboxylic Acid to Acid Chloride Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. d-nb.info [d-nb.info]

- 8. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. pubs.rsc.org [pubs.rsc.org]

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to n,1-Dimethyl-1h-pyrrole-2-carboxamide

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the current understanding and future research directions for elucidating the mechanism of action of n,1-Dimethyl-1h-pyrrole-2-carboxamide. As a Senior Application Scientist, my objective is to provide a comprehensive resource that is not only technically precise but also grounded in field-proven insights. Given the nascent stage of research on this specific molecule, this guide will leverage data from structurally analogous pyrrole-2-carboxamide derivatives to build a predictive framework for its biological activity. We will explore the rich therapeutic landscape of the pyrrole-2-carboxamide scaffold and propose a logical, data-driven path toward defining the specific mechanistic pathways of this compound.

Introduction: The Pyrrole-2-Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrrole ring is a fundamental heterocyclic structure found in a vast array of natural products and synthetic compounds with significant biological activities.[1] When functionalized as a 2-carboxamide, this scaffold gives rise to a class of molecules with a remarkable diversity of therapeutic applications, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2] The specific compound of interest, this compound, presents a unique substitution pattern with methyl groups on both the pyrrole nitrogen (N1) and the amide nitrogen. While direct research on this molecule is limited, the extensive body of literature on its analogs provides a strong foundation for hypothesizing its potential mechanisms of action. This guide will dissect the structure-activity relationships of related compounds to illuminate the most probable biological targets and pathways for this compound.

Chemical Profile of this compound

Structure:

Key Structural Features:

-

Pyrrole Core: A five-membered aromatic heterocycle that serves as the foundational scaffold.

-

2-Carboxamide Group: A critical functional group for interaction with biological targets, often involved in hydrogen bonding.

-

N1-Methyl Group: Methylation at the N1 position of the pyrrole ring can influence the molecule's electronic properties, planarity, and potential for hydrogen bonding.

-

N-Dimethyl Amide: The dimethyl substitution on the amide nitrogen removes the potential for the amide N-H to act as a hydrogen bond donor, a feature that can significantly alter binding interactions with target proteins.

Potential Biological Targets and Mechanisms of Action of Pyrrole-2-Carboxamide Derivatives

The biological activity of pyrrole-2-carboxamide derivatives is diverse, with different analogs targeting a range of cellular components and pathways. Below, we explore the most prominent of these, with a critical analysis of how the n,1-dimethyl substitution pattern might influence each mechanism.

Antimycobacterial Activity

The pyrrole-2-carboxamide scaffold has yielded potent inhibitors of Mycobacterium tuberculosis. Two key targets have been identified for this class of compounds:

-

Enoyl-Acyl Carrier Protein Reductase (ENR): This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[3] Several benzylidene pyrrole-2-carbohydrazide derivatives have demonstrated inhibitory activity against ENR.[3] The proposed mechanism involves the formation of key hydrogen bonds and hydrophobic interactions within the enzyme's active site.

-

Mycobacterial Membrane Protein Large 3 (MmpL3): MmpL3 is a transporter protein essential for the export of mycolic acids.[4][5][6] A number of pyrrole-2-carboxamide derivatives have been designed as MmpL3 inhibitors.[4][5][6] Structure-activity relationship (SAR) studies have revealed that hydrogen bonds involving the pyrrole N-H and the amide N-H are crucial for potent activity.[4]

Insight for this compound:

The presence of methyl groups on both the pyrrole nitrogen and the amide nitrogen in this compound eliminates the possibility of these groups acting as hydrogen bond donors. This is a critical observation, as a study on MmpL3 inhibitors that synthesized a closely related analog, N-(Adamantan-2-yl)-4-(2,4-dichlorophenyl)-N,1-dimethyl-1H-pyrrole-2-carboxamide, found that it "lost activity".[4] The authors attributed this loss of activity to the absence of crucial hydrogen bonding interactions.[4] This strongly suggests that this compound is unlikely to be a potent inhibitor of MmpL3 and potentially other targets that rely on similar hydrogen bonding interactions.

Antibacterial Activity

Beyond mycobacteria, pyrrole-2-carboxamide derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] Potential mechanisms include:

-

Inhibition of DNA Gyrase and Topoisomerase I: These enzymes are essential for DNA replication and repair, making them attractive targets for antibacterial agents. Some pyrrole-2-carboxamide derivatives have been reported to inhibit these enzymes.[2]

-

Disruption of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Certain N-arylpyrrole derivatives have demonstrated the ability to inhibit biofilm formation.[8]

Insight for this compound:

The mechanism of action for antibacterial pyrrole-2-carboxamides is varied and not always fully elucidated. While the lack of hydrogen bond donors may be a disadvantage for some targets, it is possible that the increased lipophilicity and altered electronic properties conferred by the dimethyl substitution could favor interactions with other bacterial targets.

Anticancer and Antiproliferative Activity

The pyrrole-2-carboxamide scaffold has been explored for its potential in oncology.

-

Cytotoxicity against Tumor Cell Lines: Novel pyrrole hydrazones have demonstrated antiproliferative effects against melanoma cells, inducing apoptosis and cell cycle arrest.[9]

-

Targeting Kinases: The pyrrole scaffold is present in sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[10]

Insight for this compound:

The diverse mechanisms of anticancer agents mean that a definitive prediction for this compound is challenging. Its potential in this area would likely depend on its ability to interact with specific protein targets where hydrophobic interactions and shape complementarity are the primary drivers of binding, rather than hydrogen bonding from the pyrrole or amide nitrogens.

Antiviral Activity

Recent research has highlighted the potential of pyrrole-containing compounds as antiviral agents.

-

Inhibition of SARS-CoV-2 Main Protease (Mpro): Carboxamide-linked pyridopyrrolopyrimidines have been investigated as inhibitors of the SARS-CoV-2 Mpro, an essential enzyme for viral replication.[11] Molecular docking studies suggest that interactions with the catalytic dyad (His41 and Cys145) are important for inhibition.[11]

Insight for this compound:

The binding mode of Mpro inhibitors often involves a network of hydrogen bonds. The n,1-dimethyl substitution pattern may hinder effective binding to this target. However, a thorough investigation through molecular modeling and in vitro assays would be necessary to confirm this.

Hypothesized Mechanism of Action for this compound: A Forward-Looking Analysis

Based on the available evidence from structurally related compounds, a primary hypothesis is that the mechanism of action of this compound is unlikely to involve targets that critically depend on hydrogen bond donation from the pyrrole N-H or the amide N-H groups . This would likely exclude potent activity against targets such as MmpL3.

Therefore, future investigations should prioritize exploring mechanisms where:

-

Hydrophobic interactions and van der Waals forces are the dominant binding determinants. The methyl groups increase the lipophilicity of the molecule, which could enhance its interaction with hydrophobic pockets in target proteins.

-

The carboxamide oxygen acts as a key hydrogen bond acceptor. This feature remains intact and is a common interaction motif in many ligand-protein complexes.

-

The overall shape and electronic distribution of the molecule are complementary to a specific binding site.

Potential areas of interest for focused screening of this compound could include certain bacterial or cancer targets where the binding pockets are more accommodating to substituted pyrrole-2-carboxamides.

Experimental Protocols for Mechanistic Elucidation

To systematically investigate the mechanism of action of this compound, a tiered experimental approach is recommended.

Initial Broad-Spectrum Biological Screening

Objective: To identify the general class of biological activity.

Protocol:

-

Antimicrobial Susceptibility Testing:

-

Perform broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

Include a panel of Mycobacterium species, including M. tuberculosis H37Rv and non-pathogenic surrogates like M. smegmatis.

-

-

Antiproliferative Assays:

-

Screen the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) to determine its IC50 (half-maximal inhibitory concentration).

-

-

Antiviral Assays:

-

If resources permit, screen against a panel of viruses, with an initial focus on those with validated enzymatic targets for which pyrrole-2-carboxamides have shown activity (e.g., SARS-CoV-2 Mpro).

-

Target-Based Enzymatic Assays

Objective: To determine if the compound inhibits specific enzymes implicated in the mechanisms of action of its analogs.

Protocol: MmpL3 Inhibition Assay (as a negative control hypothesis)

-

Reagents and Materials:

-

Recombinant M. smegmatis expressing wild-type and mutated MmpL3 from M. tuberculosis.

-

[¹⁴C] acetate.

-

Thin-layer chromatography (TLC) plates.

-

Scintillation counter.

-

-

Procedure:

-

Culture the M. smegmatis strains to mid-log phase.

-

Incubate the bacterial cultures with varying concentrations of this compound for a defined period.

-

Add [¹⁴C] acetate to the cultures and continue incubation to allow for metabolic labeling of mycolic acids.

-

Extract the total lipids from the bacterial cells.

-

Separate the mycolic acid esters by TLC.

-

Quantify the amount of radiolabeled mycolic acids using a scintillation counter.

-

A significant reduction in [¹⁴C] incorporation in the wild-type strain but not in resistant mutant strains would indicate MmpL3 inhibition.

-

dot

Caption: Workflow for MmpL3 Inhibition Assay.

Molecular Docking and Computational Studies

Objective: To predict potential binding modes and identify other likely biological targets.

Protocol:

-

Target Selection: Based on the results of the broad-spectrum screening, select a panel of potential protein targets.

-

Docking Software: Utilize software such as AutoDock, Glide, or GOLD.

-

Procedure:

-

Prepare the 3D structure of this compound.

-

Obtain the crystal structures of the target proteins from the Protein Data Bank (PDB).

-

Define the binding site on each target protein.

-

Perform molecular docking simulations to predict the binding affinity and orientation of the compound within the active site.

-

Analyze the interactions (hydrophobic, hydrogen bonds, etc.) to understand the potential binding mode.

-

dot

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. researchgate.net [researchgate.net]

- 3. vlifesciences.com [vlifesciences.com]

- 4. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide on the Biological Activity of N,1-Dimethyl-1H-pyrrole-2-carboxamide

Introduction: The Pyrrole-2-Carboxamide Scaffold as a Privileged Structure in Drug Discovery

The pyrrole-2-carboxamide core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1] This five-membered aromatic heterocycle, functionalized with a carboxamide group, serves as a versatile scaffold for the synthesis of molecules targeting a range of pathological conditions.[2] Derivatives of this core have been investigated for their potential as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[3][4][5][6][7] The specific biological activity is highly dependent on the substitution patterns on the pyrrole ring and the carboxamide nitrogen, which influence the molecule's stereochemistry, lipophilicity, and hydrogen bonding capabilities. This guide focuses on a specific derivative, N,1-Dimethyl-1H-pyrrole-2-carboxamide, to illustrate the critical impact of subtle structural modifications on biological function.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is essential for any biological investigation.

| Property | Value | Source |

| CAS Number | 7151-19-1 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| IUPAC Name | N,N-dimethyl-1H-pyrrole-2-carboxamide | [8] |

| SMILES | CN(C)C(=O)C1=CC=CN1 | [8] |

Case Study: The Impact of N,1-Dimethylation on Anti-Mycobacterial Activity

A significant body of research on pyrrole-2-carboxamide derivatives has focused on their potent inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[9] These compounds have been shown to target the Mycobacterial membrane protein large 3 (MmpL3), which is essential for mycolic acid transport and the formation of the mycobacterial cell wall.[9]

The Critical Role of Hydrogen Bonding in MmpL3 Inhibition

Structure-activity relationship (SAR) studies on pyrrole-2-carboxamide derivatives as MmpL3 inhibitors have revealed the paramount importance of the hydrogen atoms on both the pyrrole nitrogen (N1) and the carboxamide nitrogen.[9] These hydrogens act as crucial hydrogen bond donors, enabling the ligand to bind effectively within the active site of the MmpL3 protein.

This compound: A Case of Lost Activity

In a key study aimed at optimizing the anti-tuberculosis activity of this scaffold, researchers synthesized and evaluated a series of derivatives with varying substitutions.[9] One such derivative was an N,1-dimethylated analog, which is structurally analogous to this compound. The biological evaluation of this compound yielded a stark result: a complete loss of activity against Mycobacterium tuberculosis, with a Minimum Inhibitory Concentration (MIC) greater than 32 μg/mL.[9]

This loss of activity is directly attributable to the methylation of the pyrrole and amide nitrogens. The replacement of the hydrogen atoms with methyl groups eliminates the compound's ability to form critical hydrogen bonds within the MmpL3 active site.[9] Docking studies have shown that while the parent compounds can form hydrogen bonds with key amino acid residues like ASP645, the N,1-dimethylated derivative can only engage in weaker hydrophobic interactions.[9] This demonstrates that the N-H functionalities are indispensable for the anti-mycobacterial activity of this class of compounds.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

The following is a generalized protocol for determining the MIC of a compound against M. tuberculosis, based on standard methodologies in the field.

-

Preparation of Bacterial Culture:

-

Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

The culture is incubated at 37°C until it reaches the mid-log phase of growth (OD₆₀₀ of 0.4-0.8).

-

-

Preparation of Compound Stock Solutions:

-

This compound is dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

-

Serial Dilution in Microplate:

-

A 96-well microplate is used for the assay.

-

The compound stock solution is serially diluted in Middlebrook 7H9 broth to achieve a range of final concentrations to be tested (e.g., from 64 μg/mL down to 0.06 μg/mL).

-

-

Inoculation:

-

The prepared bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in Middlebrook 7H9 broth.

-

Each well of the microplate (containing the serially diluted compound) is inoculated with the bacterial suspension.

-

Control wells are included: a positive control (bacteria with no compound) and a negative control (broth only).

-

-

Incubation:

-

The microplate is sealed and incubated at 37°C for 7-14 days.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis.

-

Growth can be assessed visually or by using a growth indicator such as Resazurin.

-

Visualizing the Impact of N,1-Dimethylation on Target Binding

The following diagram illustrates the conceptual difference in binding between a pyrrole-2-carboxamide with N-H bonds and its N,1-dimethylated counterpart within a hypothetical protein active site.

Sources

- 1. This compound|CAS 7151-19-1 [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of N,1-Dimethyl-1H-pyrrole-2-carboxamide

Abstract: This technical guide provides an in-depth analysis of the expected spectroscopic signature of N,1-Dimethyl-1H-pyrrole-2-carboxamide (CAS: 7126-47-8), a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2] As direct, comprehensive experimental spectra for this specific molecule are not consolidated in publicly available literature, this document serves as a predictive guide grounded in the fundamental principles of spectroscopy and data from analogous pyrrole structures. We will detail the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a robust framework for the identification, structural verification, and purity assessment of this compound. Standardized experimental protocols and the underlying scientific rationale for spectral interpretation are provided to ensure both theoretical understanding and practical applicability.

Molecular Structure and Analysis

This compound possesses a pyrrole ring N-methylated at position 1, with a dimethylcarboxamide group at position 2. This structure dictates a unique electronic and steric environment that is directly reflected in its spectroscopic output. The molecular formula is C₇H₁₀N₂O, with a monoisotopic mass of 138.0793 Da.[3][4] Understanding this structure is paramount for the accurate assignment of spectroscopic signals.

Structure for Analysis:

(Note: This is a simplified representation. The N¹ and the second CH₃ are attached to the pyrrole ring and the carboxamide nitrogen, respectively).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules.[5] For this compound, both ¹H and ¹³C NMR will provide definitive information on its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will account for all 10 protons in the molecule, segregated into distinct chemical environments. The pyrrole ring protons (H3, H4, H5) will appear in the aromatic region, influenced by the ring's aromaticity and the electronic effects of the substituents.

-

Pyrrole Ring Protons (H3, H4, H5): These protons form a coupled system. H5 is typically the most downfield due to its proximity to the electronegative nitrogen atom. H3 is adjacent to the electron-withdrawing carboxamide group, while H4 is situated between two CH groups. We predict a spectrum with three distinct signals in the 6.0-7.0 ppm range, exhibiting doublet of doublets (dd) or triplet-like splitting patterns based on their coupling constants (J-values).

-

N¹-Methyl Protons: The methyl group attached to the pyrrole nitrogen (N1) is expected to be a sharp singlet. Its position is influenced by the aromatic ring current, likely appearing in the 3.5-4.0 ppm range.

-

N-Dimethyl Protons: The two methyl groups on the amide nitrogen are chemically equivalent due to rotation around the C-N bond, appearing as a single sharp singlet. This signal is anticipated in the 2.8-3.2 ppm range.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals, corresponding to each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): This carbon will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen, typically appearing in the 160-170 ppm range.[6]

-

Pyrrole Ring Carbons (C2, C3, C4, C5): These carbons resonate in the aromatic region (100-140 ppm). C2, being attached to the carboxamide, will be downfield. The relative positions of C3, C4, and C5 are predicted based on substituent effects and comparison with known pyrrole spectra.[7]

-

Methyl Carbons: The N¹-methyl carbon and the N,N-dimethyl carbons will appear in the upfield region (20-40 ppm).

Standard Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR data for a sample like this compound.

-

Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.[5] The choice of solvent is critical to avoid signal overlap.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse ('zg30').

-

Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Scans: 1024 or more scans are required due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds for full carbon relaxation.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). The resulting spectrum should be phased, baseline-corrected, and calibrated using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Summary: Predicted NMR Assignments

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | H5 (Pyrrole) | ~6.8 | dd |

| H3 (Pyrrole) | ~6.7 | dd | |

| H4 (Pyrrole) | ~6.1 | t | |

| N¹-CH₃ | ~3.7 | s | |

| N(CH₃)₂ | ~3.0 | s | |

| ¹³C NMR | C=O (Amide) | ~163 | - |

| C2 (Pyrrole) | ~128 | - | |

| C5 (Pyrrole) | ~120 | - | |

| C3 (Pyrrole) | ~112 | - | |

| C4 (Pyrrole) | ~108 | - | |

| N¹-CH₃ | ~36 | - | |

| N(CH₃)₂ | ~35 | - |

Visualization: NMR Analysis Workflow

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the functional groups within a molecule by detecting the absorption of infrared radiation, which corresponds to specific vibrational modes.[5]

Predicted IR Spectrum

The IR spectrum of this compound will be dominated by vibrations from the amide and the pyrrole ring.

-

C=O Stretch (Amide): A strong, sharp absorption band is expected around 1630-1680 cm⁻¹. This is one of the most characteristic peaks in the spectrum.

-

C-H Stretches: Aromatic C-H stretches from the pyrrole ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

-

C=C and C-N Stretches: Vibrations from the pyrrole ring (C=C and C-N bonds) will produce several medium to strong bands in the 1400-1600 cm⁻¹ fingerprint region.

-

N-H Stretch: Unlike unsubstituted pyrrole, this molecule lacks an N-H bond on the ring, so the characteristic broad N-H stretch around 3300 cm⁻¹ will be absent.[8] This absence is a key verification point.

Standard Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a modern, rapid technique.

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. No extensive preparation is needed.

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Data Summary: Predicted IR Absorptions

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100-3000 | Aromatic C-H Stretch (Pyrrole) | Medium |

| 2980-2850 | Aliphatic C-H Stretch (Methyl) | Medium |

| 1680-1630 | C=O Stretch (Amide) | Strong, Sharp |

| 1600-1450 | C=C & C-N Ring Stretches | Medium-Strong |

| 1450-1350 | C-H Bending (Methyl) | Medium |

Visualization: FT-IR Analysis Workflow

Caption: Standard workflow for FT-IR sample analysis using ATR.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and valuable fragmentation data.[9] Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Predicted Mass Spectrum (ESI)

-

Molecular Ion Information: In positive ion mode ESI, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of approximately 139.0866.[3] Adducts with sodium, [M+Na]⁺ (m/z ~161.0685), and potassium, [M+K]⁺ (m/z ~177.0425), are also commonly observed.[3] The high-resolution mass of these ions can be used to confirm the elemental composition (C₇H₁₀N₂O).

-

Fragmentation: While ESI is a soft technique, some in-source fragmentation can occur. A likely fragmentation pathway would involve the cleavage of the amide bond, potentially leading to the loss of the dimethylamino group (-N(CH₃)₂) or the entire dimethylcarbamoyl group.

Standard Experimental Protocol for LC-MS

This protocol is designed for accurate mass determination and purity analysis.[9]

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

-

LC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient (e.g., 5% to 95% B over 10 minutes) to elute the compound.

-

Flow Rate: 0.3-0.5 mL/min.

-

-

MS Method (Positive ESI Mode):

-

Ion Source: ESI, positive mode.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Data Summary: Predicted Mass Spectrometry Peaks

| Predicted m/z | Ion Identity | Notes |

| 139.0866 | [M+H]⁺ | Protonated molecule. Confirms molecular weight. |

| 161.0685 | [M+Na]⁺ | Sodium adduct. Common in ESI. |

| 177.0425 | [M+K]⁺ | Potassium adduct. |

Visualization: LC-MS Analysis Workflow

Caption: Standard workflow for LC-MS sample analysis.

Conclusion

The structural elucidation of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a detailed predictive framework for these techniques. Key identifiers include the three distinct pyrrole proton signals and two methyl singlets in ¹H NMR; the downfield amide carbonyl in ¹³C NMR; a strong C=O stretch near 1650 cm⁻¹ and the absence of an N-H stretch in the IR spectrum; and a protonated molecular ion at m/z 139.0866 in the mass spectrum. By following the outlined protocols and comparing experimental results with these predicted values, researchers can confidently verify the identity, structure, and purity of their synthesized material.

References

-

Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

-

Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications. Available at: [Link]

-

PubChemLite. N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). Available at: [Link]

-

PubChem. N,N-dimethyl-1H-pyrrole-2-carboxamide. Available at: [Link]

-

Al-Ostath, A., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules. Available at: [Link]

-

NIST Chemistry WebBook. 1H-Pyrrole, 2,5-dimethyl-. Available at: [Link]

-

NIST Chemistry WebBook. 1H-Pyrrole, 2,4-dimethyl-. Available at: [Link]

-

NIST Chemistry WebBook. 1H-Pyrrole, 2,5-dimethyl- (Gas Phase IR). Available at: [Link]

-

Wiley Online Library. 1H-Pyrrole-2-carboxylic acid, 4-formyl-3,5-dimethyl-, methyl ester. Available at: [Link]

-

ResearchGate. 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives. Available at: [Link]

-

VLife Sciences. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Available at: [Link]

-

PubChem. 1H-pyrrole-2-carboxamide. Available at: [Link]

-

Royal Society of Chemistry. Spectroscopic and theoretical studies on the monomeric and dimeric forms of methyl pyrrole-2-carboxylate. Available at: [Link]

-

ACS Publications. 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. Available at: [Link]

-

University of Puget Sound. 13C NMR Chemical Shift Table. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O) [pubchemlite.lcsb.uni.lu]

- 4. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]

- 8. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide on the Crystal Structure of Pyrrole-2-Carboxamides: Insights from the N,N-Dimethyl Analogue

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the crystal structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide, a close structural analogue to N,1-Dimethyl-1H-pyrrole-2-carboxamide. The study of this analogue offers crucial insights into the molecular geometry, intermolecular interactions, and solid-state packing of this important class of compounds, which are frequently explored in medicinal chemistry. The data presented here serves as an authoritative reference for understanding the structure-activity relationships of pyrrole-2-carboxamide derivatives.

Introduction: The Significance of Pyrrole-2-Carboxamides

Pyrrole-2-carboxamides are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities. These activities include antimicrobial, antiviral, and enzyme-inhibiting properties.[1][2] The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and their ability to form specific interactions with biological targets. A thorough understanding of their solid-state conformation through single-crystal X-ray diffraction is therefore paramount for rational drug design and development.

This guide focuses on the detailed crystal structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide, providing a foundational understanding that can be extrapolated to other derivatives within this chemical family, including the N,1-dimethyl isomer.

Synthesis and Crystallization

The synthesis of N,N-Dimethyl-1H-pyrrole-2-carboxamide can be achieved through the reaction of 1H-pyrrole-2-carboxylic acid with a suitable chlorinating agent, such as thionyl chloride (SOCl₂), followed by the addition of dimethylamine. A common synthetic route involves refluxing 1H-pyrrole-2-carboxylic acid with SOCl₂ and dimethylformamide (DMF), which consistently yields N,N-Dimethyl-1H-pyrrole-2-carboxamide as the major product.[3]

Experimental Protocol: Synthesis and Crystallization

-

Acid Chloride Formation: To a solution of 1H-pyrrole-2-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Amination: Cool the reaction mixture again to 0 °C and add a solution of dimethylamine in an appropriate solvent.

-

Work-up: After the reaction is complete, quench the mixture with water and extract the product with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound in a suitable solvent system, such as ethyl acetate/hexane.

Crystal Structure Analysis of N,N-Dimethyl-1H-pyrrole-2-carboxamide

The crystal structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide was determined by low-temperature X-ray crystallography.[3] This analysis provides precise information about the molecular dimensions, conformation, and the arrangement of molecules in the crystal lattice.

Crystallographic Data

The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol [4] |

| Crystal System | Monoclinic |

| Space Group | C 1 2/c 1[4] |

| a | 15.620 Å[4] |

| b | 6.887 Å[4] |

| c | 13.616 Å[4] |

| α | 90°[4] |

| β | 91.82°[4] |

| γ | 90°[4] |

| Volume | 1465.3 ų |

| Z | 8 |

Molecular Geometry

The molecular structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide reveals several key geometric features. The pyrrole ring is essentially planar, as is the amide group.[3] However, there is a slight distortion from overall planarity, with the carbonyl group's carbon atom being slightly out of the plane of the pyrrole ring.[3]

A significant observation is the indication that the carbonyl π-system interacts more favorably with the lone pair of electrons on the amide nitrogen atom rather than with the π-system of the pyrrole ring.[3] This has implications for the rotational barrier around the C(carbonyl)-N(amide) bond and the overall electronic distribution within the molecule.

Caption: Molecular structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide.

Intermolecular Interactions and Crystal Packing

In the solid state, molecules of N,N-Dimethyl-1H-pyrrole-2-carboxamide are linked by intermolecular hydrogen bonds. Specifically, the hydrogen atom on the pyrrole nitrogen (N-H) acts as a hydrogen bond donor to the carbonyl oxygen atom of an adjacent molecule. This interaction leads to the formation of centrosymmetric dimers.[3] These dimers are the fundamental building blocks of the crystal lattice.

Caption: Dimer formation via intermolecular hydrogen bonding.

Implications for Drug Design

The crystal structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide provides a high-resolution snapshot of the preferred conformation and intermolecular interactions of this scaffold. For drug development professionals, this information is invaluable:

-

Pharmacophore Modeling: The defined geometry of the pyrrole ring and the carboxamide group can be used to build more accurate pharmacophore models for virtual screening and lead optimization.

-

Structure-Activity Relationship (SAR) Studies: Understanding the key hydrogen bonding interactions that drive crystal packing can inform the design of analogues with improved solid-state properties, such as solubility and stability. For instance, methylation of the pyrrole nitrogen in the N,1-dimethyl analogue would preclude the formation of the observed N-H···O hydrogen bond, likely leading to a significantly different crystal packing arrangement and potentially altered physical properties.

-

Receptor Binding: The planarity of the core structure suggests that it can effectively participate in π-stacking interactions within a protein binding pocket. The hydrogen bonding potential of the amide group is also a critical determinant of biological activity.[5]

Conclusion

The analysis of the crystal structure of N,N-Dimethyl-1H-pyrrole-2-carboxamide offers a comprehensive understanding of the molecular architecture and supramolecular assembly of this important class of heterocyclic compounds. The planarity of the pyrrole and amide moieties, coupled with the formation of centrosymmetric dimers through intermolecular hydrogen bonds, are defining features of its solid-state structure. These insights provide a robust framework for the rational design of novel pyrrole-2-carboxamide derivatives with tailored biological activities and physicochemical properties, making this guide an essential resource for researchers in medicinal chemistry and materials science.

References

-

Yuan, X. et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

-

PubChem. (n.d.). N,N-dimethyl-1H-pyrrole-2-carboxamide. PubChem. Available at: [Link]

-

Linden, A., Wright, A. D., & König, G. M. (1995). N,N-Dimethyl-1H-pyrrole-2-carboxamide. Acta Crystallographica Section C: Crystal Structure Communications, 51(4), 744-747. Available at: [Link]

-

Bonnett, R., Hursthouse, M. B., & Neidle, S. (1972). Crystallographic studies in the pyrrole series. Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 2, 902-906. Available at: [Link]

- Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179.

-

ResearchGate. (n.d.). Structure of the elaborated pyrrole derivatives 56-61. ResearchGate. Available at: [Link]

-

PubChemLite. (n.d.). N,n-dimethyl-1h-pyrrole-2-carboxamide (C7H10N2O). PubChemLite. Available at: [Link]

-

Zeng, Y., et al. (2011). N-Nitro-1H-pyrrole-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1759. Available at: [Link]

-

ResearchGate. (n.d.). Structure of some pyrrole drugs. ResearchGate. Available at: [Link]

Sources

- 1. N-Nitro-1H-pyrrole-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. N,N-dimethyl-1H-pyrrole-2-carboxamide | C7H10N2O | CID 11073495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N,1-Dimethyl-1H-pyrrole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of N,1-Dimethyl-1H-pyrrole-2-carboxamide, focusing on its solubility and stability. As a key building block in medicinal chemistry, particularly in the synthesis of DNA minor-groove binders and other biologically active molecules, a thorough understanding of these parameters is essential for successful drug discovery and development workflows.[1] This document outlines theoretical considerations, detailed experimental protocols for characterization, and the scientific rationale behind these methodologies.

Introduction to this compound

This compound (C₇H₁₀N₂O, M.W. 138.17 g/mol , CAS: 7151-19-1) is a substituted pyrrole derivative that serves as a versatile intermediate in organic synthesis. The pyrrole-2-carboxamide scaffold is a privileged structure in drug design, with the carboxamide group often acting as a crucial hydrogen bond acceptor in interactions with biological targets.[1] Given its role in the development of potential therapeutics, characterizing its solubility and stability is a prerequisite for formulation development, pharmacokinetic studies, and ensuring the integrity of toxicological and efficacy evaluations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| CAS Number | 7151-19-1 | [1] |

| Appearance | Solid (predicted) | General chemical knowledge |

| Storage | 2-8°C, sealed, dry | [1] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical determinant of its biological activity and formulation feasibility. The structure of this compound, featuring a polar carboxamide group and a less polar N-methylpyrrole ring, suggests a nuanced solubility profile.

Theoretical Solubility Considerations

Based on its structure, a qualitative prediction of solubility in common laboratory solvents can be made. The presence of both hydrogen bond acceptors (the carbonyl oxygen and the pyrrole nitrogen's lone pair) and a relatively small hydrocarbon framework suggests solubility in a range of polar and non-polar aprotic solvents. The computed LogP value of 0.8 from PubChem suggests a degree of lipophilicity balanced with some water solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a robust method for determining the solubility of this compound in various solvents at different temperatures.

The chosen solvents should span a range of polarities and functionalities to provide a comprehensive solubility profile relevant to synthesis, purification, and formulation.

Table 2: Proposed Solvents for Solubility Determination

| Solvent Class | Example Solvents | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Relevant for aqueous formulations and biological media. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Common solvents for chemical reactions and stock solution preparation. |

| Non-Polar Aprotic | Ethyl Acetate, Dichloromethane (DCM) | Used in extractions and chromatography. |

| Non-Polar | Toluene, Heptane | Represents extremes of non-polar environments. |

This protocol is designed to determine the saturation solubility of the compound.

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Visualization of the Solubility Determination Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: A Forced Degradation Approach

Understanding the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing stability-indicating analytical methods. Forced degradation studies are essential to evaluate the intrinsic stability of the molecule.

Rationale for Forced Degradation Studies

Forced degradation studies, as outlined in ICH guidelines, expose the drug substance to stress conditions more severe than accelerated stability testing.[2] This approach helps to elucidate degradation pathways and identify likely degradation products.

Experimental Protocols for Forced Degradation

The following protocols describe the stress conditions to be applied to this compound.

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

-

Neutral Conditions: Dissolve the compound in purified water and heat at 60°C for the same time points.

-

Alkaline Conditions: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for the same time points.

-

Causality: The amide bond in the carboxamide group is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of 1-methyl-1H-pyrrole-2-carboxylic acid and dimethylamine.[3]

-

Conditions: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a defined period.

-

Causality: The pyrrole ring is an electron-rich aromatic system and can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.

-

Conditions: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-